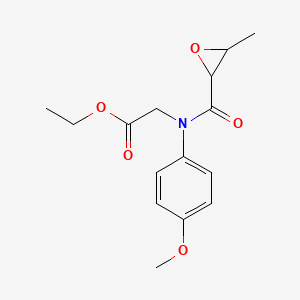

ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate

Description

Ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate is an organic compound with a complex structure that includes an ester functional group, an aromatic ring, and an oxirane (epoxide) moiety

Properties

Molecular Formula |

C15H19NO5 |

|---|---|

Molecular Weight |

293.31 g/mol |

IUPAC Name |

ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate |

InChI |

InChI=1S/C15H19NO5/c1-4-20-13(17)9-16(15(18)14-10(2)21-14)11-5-7-12(19-3)8-6-11/h5-8,10,14H,4,9H2,1-3H3 |

InChI Key |

CWDUKZSPSCIKQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(C1=CC=C(C=C1)OC)C(=O)C2C(O2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate typically involves multiple steps. One common route starts with the preparation of the intermediate 4-methoxyaniline, which is then reacted with 3-methyloxirane-2-carbonyl chloride under basic conditions to form the corresponding amide. This intermediate is then esterified with ethyl bromoacetate in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate can undergo various chemical reactions, including:

Oxidation: The aromatic ring and the methoxy group can be oxidized under strong oxidative conditions.

Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines, respectively.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols and amines, and substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate exerts its effects depends on its interaction with molecular targets. The oxirane moiety can react with nucleophiles, such as amino acids in proteins, leading to covalent modifications. This can affect the function of enzymes or receptors, altering cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(4-methoxy-N-phenylamino)acetate: Lacks the oxirane moiety, making it less reactive.

Ethyl 2-(4-methoxy-N-(2-oxopropyl)anilino)acetate: Contains a ketone instead of an oxirane, leading to different reactivity and applications.

Uniqueness

Ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 2-(4-methoxy-N-(3-methyloxirane-2-carbonyl)anilino)acetate, with the molecular formula and CAS number 203790-61-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

- Molecular Weight : 293.32 g/mol

- Molecular Formula : C15H19NO5

The synthesis of this compound typically involves multi-step organic reactions including the formation of the methoxyphenyl and oxirane moieties. The compound's activity is believed to be linked to its ability to interact with various biological targets, potentially inhibiting key enzymes or pathways involved in disease processes.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs that inhibit mitochondrial Complex I have demonstrated cytotoxic effects on cancer cells by inducing apoptosis through reduced ATP production and increased oxidative stress .

Antimicrobial Properties

Research indicates that derivatives of this compound may also possess antimicrobial activity. Compounds with similar structures have been found to inhibit bacterial growth, particularly against multi-drug resistant strains. This is crucial given the rising threat of antibiotic resistance in clinical settings .

Case Studies and Research Findings

-

Study on Anticancer Activity :

- Objective : Evaluate the cytotoxic effects of related compounds on cancer cell lines.

- Method : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potential for further development as an anticancer agent .

-

Antimicrobial Efficacy :

- Objective : Assess the antibacterial properties of the compound against common pathogens.

- Method : Disk diffusion method was employed to test susceptibility.

- Results : The compound showed inhibition zones greater than 15 mm against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial activity .

Data Table: Summary of Biological Activities

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Anticancer | MTT Assay | IC50 < 10 µM in various cancer cell lines |

| Antimicrobial | Disk Diffusion | Inhibition zones > 15 mm against S. aureus and E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.